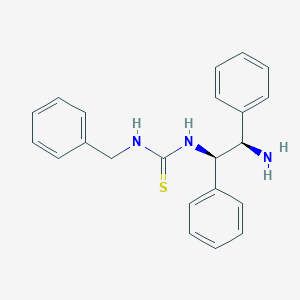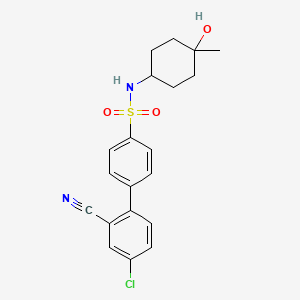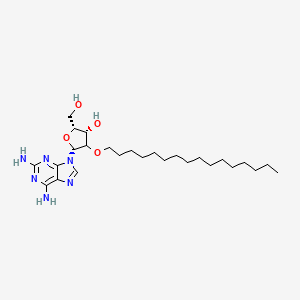
Tmv-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tmv-IN-5 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. It is known for its unique structure and properties, which make it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tmv-IN-5 typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The process begins with the preparation of the starting materials, which are then subjected to a series of reactions, including condensation, cyclization, and functional group modifications. These reactions are often carried out under specific conditions, such as controlled temperature, pressure, and pH, to optimize the yield and purity of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demands of various applications. This involves the use of large-scale reactors and advanced purification techniques to ensure the compound is produced efficiently and with high purity. The industrial production process also includes rigorous quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: Tmv-IN-5 undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives of this compound, each with unique properties and potential applications. Researchers often analyze these products using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatography to determine their structure and purity.
Scientific Research Applications
Tmv-IN-5 has a wide range of scientific research applications, making it a valuable compound for researchers in various fields. In chemistry, it is used as a building block for the synthesis of new materials and compounds with unique properties. In biology, this compound is studied for its potential as a therapeutic agent, with research focusing on its ability to interact with biological targets and pathways. In medicine, this compound is explored for its potential to treat various diseases, including viral infections and cancer. Additionally, this compound has applications in industry, where it is used in the development of new technologies and products.
Mechanism of Action
The mechanism of action of Tmv-IN-5 involves its interaction with specific molecular targets and pathways within biological systems This interaction can lead to various effects, depending on the nature of the target and the pathway involved For example, this compound may inhibit the activity of certain enzymes or proteins, thereby disrupting key biological processes and leading to therapeutic effects
Comparison with Similar Compounds
Tmv-IN-5 is unique compared to other similar compounds due to its specific structure and properties. Similar compounds may include other derivatives of tobacco mosaic virus or related viral particles, each with their own unique characteristics. The uniqueness of this compound lies in its ability to undergo specific chemical reactions and interact with biological targets in ways that other compounds cannot. This makes this compound a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.
List of Similar Compounds:- Tobacco mosaic virus coat protein derivatives
- Isoindolin-1-one analogs
- Indole alkaloid derivatives
- Pyrazole amide derivatives
These compounds share some similarities with this compound but also have distinct differences that make them unique in their own right
Properties
Molecular Formula |
C22H23N3S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-benzylthiourea |
InChI |
InChI=1S/C22H23N3S/c23-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)25-22(26)24-16-17-10-4-1-5-11-17/h1-15,20-21H,16,23H2,(H2,24,25,26)/t20-,21-/m1/s1 |
InChI Key |
GOEWFHXLCOMDKQ-NHCUHLMSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine](/img/structure/B12391307.png)





![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)




![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)

